molecular formula C20H27NO4 B6006089 3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one

3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B6006089
M. Wt: 345.4 g/mol
InChI Key: FXWJQSMQNGFOCL-LZCKCSDYSA-N
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Description

3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring substituted with amino, acetyl, and diethoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with an appropriate cyclohexanone derivative under acidic or basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as amination and acetylation, to yield the final compound. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one: A closely related compound with a methoxyphenyl group instead of an amino group.

Uniqueness

3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-imino-5,5-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-5-24-17-8-7-13(10-18(17)25-6-2)9-15(22)19-14(21)11-20(3,4)12-16(19)23/h7-8,10,21-22H,5-6,9,11-12H2,1-4H3/b19-15-,21-14?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWJQSMQNGFOCL-LZCKCSDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=N)CC(CC2=O)(C)C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=N)CC(CC2=O)(C)C)/O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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